molecular formula C11H12ClNO B8636009 (Rs)-1-(6-chloroindol-1-yl)-2-propanol

(Rs)-1-(6-chloroindol-1-yl)-2-propanol

Cat. No. B8636009
M. Wt: 209.67 g/mol
InChI Key: WTDOMCCZXJLHOR-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

To a stirred suspension of sodium hydride (60%, 1.26 g, 31.6 mmol) in tetrahydrofuran (30 mL) at 0° C. under Ar was added dropwise a solution of 6-chloroindole (4.0 g, 26 mmol) in tetrahydrofuran (30 mL). The mixture was stirred for 1 h and (RS)-propylene oxide (3.7 mL, 53 mmol) was added. The mixture was warmed to room temperature, stirred for 48 h and partitioned between aqueous ammonium chloride solution (100 mL) and ether (3×100 mL). The combined organic extracts were washed with brine (2×100 mL), dried (magnesium sulfate), concentrated in vacuo and purified by column chromatography [SiO2; ethyl acetate-hexane (1:9)] to give the product (2.78 g, 50% yield) as a pale yellow oil. Data for the compounds produced using General Method A, step (a) are listed in Table 3.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.[CH2:13]1[O:16][CH:14]1[CH3:15]>O1CCCC1>[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:13][CH:14]([OH:16])[CH3:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous ammonium chloride solution (100 mL) and ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [SiO2; ethyl acetate-hexane (1:9)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C=CN(C2=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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